DPDPE trifluoroacetate

δ-opioid receptor radioligand binding receptor selectivity

DPDPE trifluoroacetate, [D-Pen²,D-Pen⁵]-enkephalin TFA salt, is the reference δ₁-opioid receptor agonist for pain and seizure research. Its disulfide-constrained cyclic structure ensures >250-fold selectivity over μ/κ receptors (Ki 2.7 nM) and superior peptidase resistance, eliminating variability seen with linear enkephalins or δ₂-biased agonists like deltorphin II. Ideal for MVD bioassays, radioligand binding, and CNS studies via systemic delivery. Guaranteed ≥98% purity for reproducible results.

Molecular Formula C32H40F3N5O9S2
Molecular Weight 759.8 g/mol
Cat. No. B14768609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPDPE trifluoroacetate
Molecular FormulaC32H40F3N5O9S2
Molecular Weight759.8 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1
InChIKeyLUVILUYVBUMMRG-FIJWTTFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPDPE Trifluoroacetate: A Highly Selective δ-Opioid Receptor Agonist for Neuroscience Research Procurement


DPDPE trifluoroacetate, chemically defined as [D-Pen²,D-Pen⁵]-enkephalin trifluoroacetate salt, is a conformationally restricted cyclic enkephalin analog that functions as a highly selective δ-opioid receptor (DOR) agonist [1]. The molecule features D-penicillamine residues at positions 2 and 5 linked by a disulfide bridge, a structural constraint that confers significant enzymatic stability and enhanced receptor selectivity compared to linear enkephalins [2]. In vitro, DPDPE binds to δ-opioid receptors with a Ki of 2.7 nM in rat brain homogenates and exhibits greater than 250-fold selectivity over μ- and κ-opioid receptors . It is extensively used as a pharmacological tool compound in preclinical research for selective activation of DOR-mediated pathways [3].

Why DPDPE Trifluoroacetate Cannot Be Substituted with Other δ-Opioid Agonists in Critical Assays


Substitution of DPDPE trifluoroacetate with other δ-opioid agonists—such as deltorphin II, DADLE, or linear enkephalins—introduces significant pharmacological and experimental variability. While these compounds also target DOR, they exhibit distinct receptor subtype selectivity (δ₁ vs. δ₂), differential susceptibility to enzymatic degradation, and divergent functional activity profiles in bioassays such as the mouse vas deferens (MVD) and guinea pig ileum (GPI) [1]. For instance, DPDPE is recognized as a δ₁-selective agonist, whereas deltorphin II preferentially activates the δ₂-subtype [2]. Furthermore, the conformational constraint imposed by the D-Pen²,D-Pen⁵ disulfide bridge in DPDPE provides enhanced metabolic stability against aminopeptidases and other proteases, a property not conferred by linear analogs such as [Leu⁵]-enkephalin [3]. These differences directly impact assay reproducibility, in vivo pharmacokinetics, and the interpretation of receptor subtype pharmacology, necessitating compound-specific selection.

Quantitative Evidence Supporting the Scientific Selection of DPDPE Trifluoroacetate over Analogs


δ-Opioid Receptor Binding Affinity and Selectivity: DPDPE vs. μ- and κ-Opioid Receptors

DPDPE trifluoroacetate demonstrates high binding affinity for the δ-opioid receptor (DOR) with a Ki of 2.7 nM in rat brain homogenates, as determined by radioligand displacement assays using [³H]-DPDPE . In the same assay system, DPDPE exhibits a Ki of 713 nM for the μ-opioid receptor and >1,500 nM for the κ-opioid receptor, yielding greater than 250-fold selectivity for DOR . This selectivity is superior to that of the widely used linear enkephalin analog [Leu⁵]-enkephalin, which exhibits only approximately 10- to 20-fold selectivity for DOR over μ-receptors in comparable brain membrane preparations [1].

δ-opioid receptor radioligand binding receptor selectivity

Functional Potency in Isolated Tissue Bioassays: DPDPE vs. Guinea Pig Myenteric Plexus

In functional bioassays using electrically stimulated smooth muscle preparations, DPDPE trifluoroacetate demonstrates highly tissue-specific activity consistent with its receptor selectivity profile. In the mouse vas deferens (MVD), a tissue enriched in δ-opioid receptors, DPDPE inhibits electrically evoked contractions with an EC₅₀ of 5.2 nM [1] and an IC₅₀ of 4.14 nM . In contrast, DPDPE exhibits minimal potency in the guinea pig myenteric plexus-longitudinal muscle preparation (GPI), a tissue predominantly expressing μ- and κ-opioid receptors, with an IC₅₀ of 3,000 nM . The MVD/GPI potency ratio of approximately 580- to 725-fold for DPDPE compares favorably to the δ-selective peptide deltorphin II, which exhibits an MVD IC₅₀ of ~0.3 nM but shows approximately 100-fold lower potency in GPI [2].

mouse vas deferens functional assay δ-opioid receptor

Conformational Determinants of Agonist Activity: DPDPE vs. [L-Ala³]DPDPE

The agonist activity of DPDPE is critically dependent on its backbone conformation, which is dictated by the stereochemistry of the Gly³ residue. Comparative X-ray crystallographic analysis and ¹H NMR spectroscopy reveal that the backbone conformation of DPDPE and its analog [D-Ala³]DPDPE are virtually identical, whereas [L-Ala³]DPDPE exhibits a rotation of approximately 160° about both the ψ² and φ³ dihedral angles, resulting in an approximately 180° rotation of the amide group relative to DPDPE [1]. This conformational perturbation correlates with a substantial loss of δ-opioid receptor agonist activity: while DPDPE and [D-Ala³]DPDPE retain nanomolar binding affinities (Ki values <10 nM), [L-Ala³]DPDPE exhibits significantly reduced affinity (Ki >100 nM) in rat brain membrane binding assays [2].

conformational analysis structure-activity relationship X-ray crystallography

C-Terminal Extension Effects: DPDPE vs. DPLPE-Deltorphin Chimeric Peptides

Modification of the C-terminus of DPDPE directly impacts its δ-opioid receptor potency. Radioligand binding assays have demonstrated that appending C-terminal dipeptide sequences from the deltorphin family (e.g., -Val-GlyNH₂ or -Nle-GlyNH₂) to the DPDPE scaffold results in a measurable decrease in δ-receptor binding affinity compared to unmodified DPDPE [1]. In contrast, the same C-terminal extensions appended to the related cyclic peptide DPLPE ([D-Pen²,L-Cys⁵]-enkephalin) retain high δ-selectivity and affinity [2]. This differential behavior indicates that the δ-opioid receptor interacts with DPDPE and deltorphin-based scaffolds via distinct topographical binding modes [3].

peptide chimera δ-address structure-activity relationship

Blood-Brain Barrier Permeability: DPDPE vs. [Leu⁵]-Enkephalin

DPDPE crosses the blood-brain barrier (BBB) via a combination of saturable and nonsaturable transport mechanisms, enabling central nervous system (CNS) access despite its peptide nature. In anesthetized rat vascular brain perfusion studies, the brain uptake of [³H]DPDPE was significantly greater than that of [¹⁴C]sucrose, a vascular space marker (p < 0.01), confirming measurable BBB penetration [1]. Furthermore, the permeability coefficient of DPDPE across an in vitro BBB model was approximately 4-fold greater than that of [Met⁵]-enkephalin under identical conditions [2]. HPLC analysis confirmed that intact [³H]DPDPE, rather than radiolabeled metabolites, enters the CNS [3]. Unlabeled DPDPE (100 µM) significantly inhibited the brain uptake of [³H]DPDPE (p < 0.01), demonstrating a saturable transport component [4].

blood-brain barrier CNS penetration peptide transport

In Vivo Antinociceptive Efficacy: DPDPE in δ- vs. μ-Opioid Receptor Knockout Mice

The in vivo antinociceptive effect of DPDPE is selectively dependent on μ-opioid receptor (MOR) expression, despite its high in vitro δ-opioid receptor selectivity. In the tail-immersion test, intravenous administration of DPDPE (15 μg) increased the latency to tail withdrawal by 6.74 seconds in wild-type mice and by 7.6 seconds in δ-opioid receptor knockout (DOR-KO) mice compared to saline controls . However, DPDPE failed to produce significant antinociception in μ-opioid receptor knockout (MOR-KO) mice, and its effect in wild-type mice was blocked by the selective MOR antagonist CTOP . This in vivo pharmacological profile contrasts with the δ₂-selective agonist deltorphin II, which retains antinociceptive activity in MOR-KO mice [1].

antinociception receptor knockout in vivo pharmacology

Optimal Research Applications and Procurement Scenarios for DPDPE Trifluoroacetate


Selective Pharmacological Activation of δ₁-Opioid Receptors in Tissue Bioassays

Use DPDPE trifluoroacetate as the reference δ₁-opioid receptor agonist in isolated tissue bath experiments employing the mouse vas deferens (MVD) preparation. At concentrations of 4-10 nM, DPDPE produces robust, reproducible inhibition of electrically stimulated contractions that is fully reversible with selective δ-opioid antagonists such as naltrindole. The pronounced MVD/GPI potency ratio (>580-fold) ensures that observed effects are attributable to δ-receptor activation rather than off-target μ- or κ-receptor engagement .

Radioligand Binding Assays for δ-Opioid Receptor Characterization and Screening

Employ DPDPE as a competitive ligand in radioligand binding assays to characterize δ-opioid receptor density and affinity in tissue homogenates or recombinant cell lines. Tritiated [³H]DPDPE serves as a selective radioligand for DOR, while unlabeled DPDPE trifluoroacetate (at concentrations ranging from 0.1 nM to 10 µM) is used to define non-specific binding and generate competition curves. The high δ-selectivity (>250-fold over μ and κ) minimizes cross-reactivity with other opioid receptor subtypes, improving assay specificity and data interpretability .

In Vivo CNS Pharmacology Studies Requiring Blood-Brain Barrier Penetration

Administer DPDPE trifluoroacetate intravenously or intraperitoneally in rodent models of pain, seizure, or mood disorders when central δ-opioid receptor activation is desired without invasive intracerebroventricular cannulation. The demonstrated ability of DPDPE to cross the BBB via saturable transport mechanisms, coupled with its enzymatic stability, enables CNS exposure following systemic administration . Note that in vivo antinociceptive effects may involve μ-opioid receptor cross-talk, a phenomenon that should be controlled for using selective antagonists .

Structure-Activity Relationship Studies Using DPDPE as a Scaffold Reference

Utilize DPDPE trifluoroacetate as the baseline reference compound in structure-activity relationship (SAR) campaigns aimed at developing novel δ-opioid receptor ligands. The extensive literature on single-residue modifications, conformational analysis, and chimeric peptide analogs provides a robust comparative framework for evaluating new synthetic derivatives . Modifications at the Gly³ position or C-terminus must be interpreted in the context of known conformational constraints and the documented intolerance of DPDPE to C-terminal extensions .

Quote Request

Request a Quote for DPDPE trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.